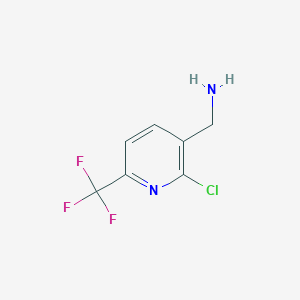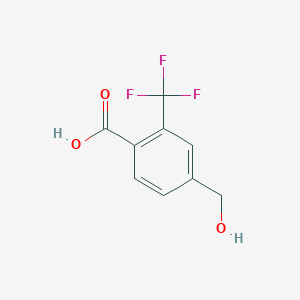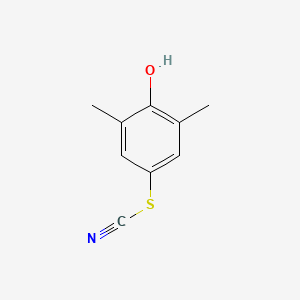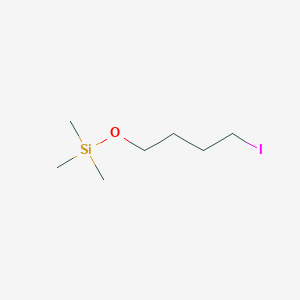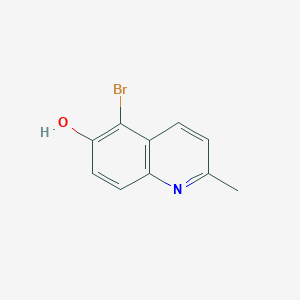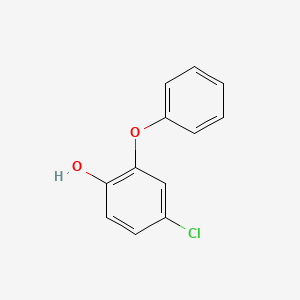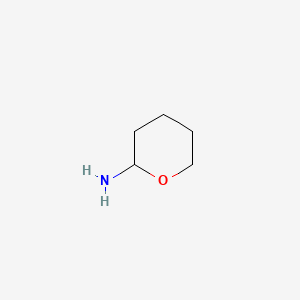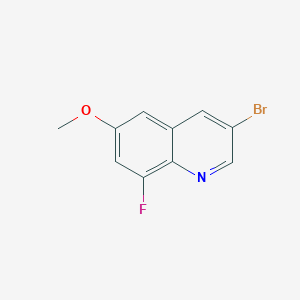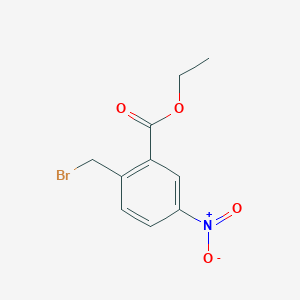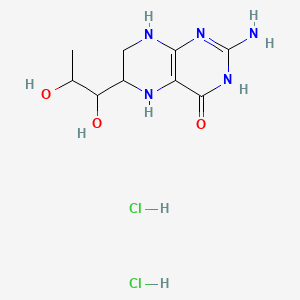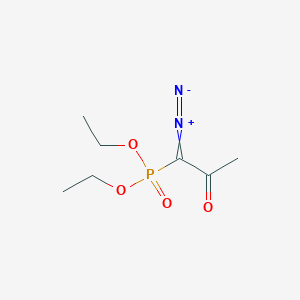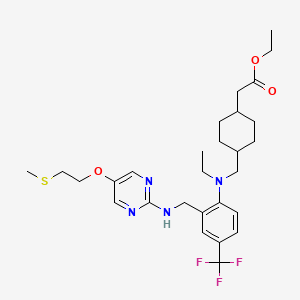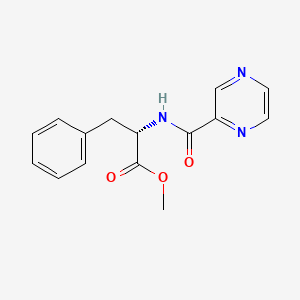
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester is a synthetic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring attached to a phenylalanine moiety, which is further esterified with a methyl group. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester typically involves the coupling of 2-pyrazinecarboxylic acid with L-phenylalanine methyl ester. This reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyrazinecarboxylic acid derivatives.
Reduction: Formation of N-(2-Pyrazinylcarbonyl)-L-phenylalaninol.
Substitution: Formation of substituted pyrazine derivatives.
Applications De Recherche Scientifique
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The phenylalanine moiety may facilitate the compound’s binding to protein targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Pyrazinylcarbonyl)-L-tyrosine Methyl Ester
- N-(2-Pyrazinylcarbonyl)-L-tryptophan Methyl Ester
- N-(2-Pyrazinylcarbonyl)-L-histidine Methyl Ester
Uniqueness
N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylalanine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C15H15N3O3 |
|---|---|
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
methyl (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoate |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)/t12-/m0/s1 |
Clé InChI |
AGZXSMPTQAISJW-LBPRGKRZSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
SMILES canonique |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B8791665.png)
